molecular formula C10H8BrNO B1337744 6-Bromo-2-methoxyquinoline CAS No. 99455-05-7

6-Bromo-2-methoxyquinoline

Cat. No.: B1337744
CAS No.: 99455-05-7
M. Wt: 238.08 g/mol
InChI Key: KBTKKEMYFUMFSJ-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxyquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTKKEMYFUMFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443139
Record name 6-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99455-05-7
Record name 6-Bromo-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-6-bromo-quinoline (142.5 g, 0.6 mol; European Journal of Medicinal Chemistry, 35(10), 931-940; 2000; colourless crystals m.p.: 99.8-101.4° C.) was dissolved in methanol (700 mL), then sodium methoxide (43.9 g; 0.8 mmol) was added and the resulting reaction mixture was refluxed for 16 hours. The reaction mixture was cooled at r.t. and poured in ice-water (1.8 L), the titled product precipitated as a cream solid (133 g, 95%), melting at 157.9-161.1° C. C10H8BrNO2, MW: 238.09. MS (ESI) m/z: 239 (M+1). 1H-NMR (200 MHz, CDCl3) ppm: 4.06 (s, 3H), 6.91 (d, 1H), 7.64-7.75 (m, 2H), 7.88 (d, 2H).
Quantity
142.5 g
Type
reactant
Reaction Step One
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
43.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.8 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-6-bromoquinoline (4.0 g) in methanol (20 cm3) was heated under reflux with sodium methoxide [made from sodium (0.5 g) and methanol (20 cm3)] for 16 hours. The solvent was removed in vacuo and the residue was partitioned, between water (20 cm3) and chloroform (100 cm3). The aqueous phase was extracted wth chloroform (2×30 cm3) and the dried (MgSO4) organic extracts were evaporated to give a solid which was recrystallised from petroleum ether (b.p. 60°-80°) to yield the title compound, m.p. 93°-96°, (3.0 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 6-bromo-2-[1H]-quinolone (2.90 g) and trimethyloxoniumtetrafluoroborate (2.10 g) was stirred in dichloromethane (50 cm3) for 48 hours under nitrogen. Aqueous 10% sodium hydroxide (20 cm3) was added and the aqueous phase was extracted with dichloromethane (2×40 cm3). The dried (MgSO4) extracts were evaporated and the residue was crystallised from petroleum ether (b.p. 60°-80°) to yield the title compound, m.p. 90°-94°, (2.16 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 6-bromo-2-[1H]-quinolone (2.90 g) and trimethyloxoniumtetrafluoroborate (2.10 g) was stirred in dichloromethane (50 cm3) for 48 hours under nitrogen. Aqueous 10% sodium hydroxide (20 cm3) was added and the aqueous phase was extracted with dichloromethane (2×40 cm3). The dried (MgSO4) extracts were evaporated and the residue was crystallised from petroleum ether (b.p. 60°-80°) to yield 2-methoxy-6-bromoquinoline, m.p. 90°-94°, (2.16 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of 2-chloro-6-bromoquinoline (4.0 g) in methanol (20 cm3) was heated under reflux with sodium methoxide [made from sodium (0.5 g) and methanol (20 cm3)] for 16 hours. The solvent was removed in vacuo and the residue was partitioned between water (20 cm3) and chloroform (100 cm3). The aqueous phase was extracted with chloroform (2×30 cm3) and the dried (MgSO4) extracts were evaporated to give a solid which was recrystallised from petroleum ether (b.p. 60°-80°) to yield 2-methoxy-6-bromoquinoline, m.p. 93°-96°, (3.0 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2-methoxyquinoline
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Customer
Q & A

Q1: Why is 6-Bromo-2-methoxyquinoline a significant compound in pharmaceutical chemistry?

A1: this compound serves as a vital building block in the multi-step synthesis of Bedaquiline [, ]. This compound possesses a structure that allows for further modifications, making it a versatile intermediate in organic synthesis. Specifically, the bromine atom at the 6th position and the methoxy group at the 2nd position of the quinoline ring provide sites for further chemical reactions, enabling the construction of the complex Bedaquiline molecule.

Q2: How does the structural characterization of this compound, as described in the research, contribute to our understanding of its reactivity?

A2: The research utilizes techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry to confirm the structure of this compound []. Additionally, X-ray diffraction analysis provides insights into its single-crystal structure. This detailed characterization reveals crucial information about bond lengths, angles, and spatial arrangements of atoms within the molecule. This knowledge is essential for understanding its reactivity and predicting how it will interact with other molecules during chemical reactions, ultimately guiding the synthesis of Bedaquiline.

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